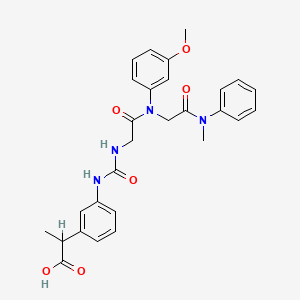
Glycinamide, N-(((3-(1-carboxyethyl)phenyl)amino)carbonyl)glycyl-N2-(3-methoxyphenyl)-N-methyl-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
RPR-102681は、コレシストキニンB受容体拮抗薬であり、特に薬物乱用や依存症の文脈において、潜在的な治療応用が研究されています。 この化合物は、動物モデルにおいてドーパミン放出を増加させ、コカインなどの物質の自己投与を減少させることが期待されています .
化学反応の分析
RPR-102681 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Pharmacological Effects
- Dopamine Release : Research indicates that Glycinamide enhances dopamine release in the brain, which is crucial for its potential applications in treating addiction.
- Substance Abuse Treatment : In animal models, Glycinamide has shown efficacy in reducing cocaine self-administration, suggesting its role in mitigating addictive behaviors.
- Potential Antidepressant Effects : The modulation of CCK-BR may also contribute to antidepressant-like effects; however, further studies are required to substantiate these claims.
Animal Studies
In a series of experiments involving rodent models, Glycinamide was administered to assess its impact on drug-seeking behavior. Results showed a significant decrease in cocaine self-administration compared to control groups.
Mechanistic Studies
Investigations into the signaling pathways affected by Glycinamide revealed alterations in the NF-κB pathway, known for its role in inflammatory responses and cancer biology. This suggests that Glycinamide may have broader implications beyond addiction treatment.
Comparative Analysis with Other Compounds
A comparative analysis of Glycinamide with other CCK-BR antagonists highlights its unique profile:
| Compound | Mechanism | Efficacy in Addiction Models |
|---|---|---|
| Glycinamide | CCK-BR Antagonist | High |
| Compound A | CCK-BR Antagonist | Moderate |
| Compound B | CCK-BR Agonist | Low |
作用機序
RPR-102681は、ドーパミン放出の調節に関与するコレシストキニンB受容体を拮抗することによってその効果を発揮します。 これらの受容体を遮断することにより、RPR-102681は脳内のドーパミンレベルを上昇させ、コカインなどの物質の報酬効果を減少させる可能性があります。 このメカニズムには、神経伝達物質系とシグナル伝達経路との複雑な相互作用が含まれます .
類似の化合物との比較
RPR-102681は、他の類似の化合物と比較して、コレシストキニンB受容体に対する高い選択性を持つ点で独特です。類似の化合物には、以下が含まれます。
RP-72540: 類似の特性を持つ別のコレシストキニンB受容体拮抗薬ですが、薬物動態プロファイルが異なります。
デバゼピド: 異なる受容体選択性を有するコレシストキニンA受容体拮抗薬。
ロルグルミド: 消化器研究で使用されるコレシストキニンA受容体拮抗薬。
類似化合物との比較
RPR-102681 is unique in its high selectivity for cholecystokinin-B receptors compared to other similar compounds. Some similar compounds include:
RP-72540: Another cholecystokinin-B receptor antagonist with similar properties but different pharmacokinetic profiles.
Devazepide: A cholecystokinin-A receptor antagonist with different receptor selectivity.
Lorglumide: A cholecystokinin-A receptor antagonist used in gastrointestinal studies.
準備方法
RPR-102681の合成には、鍵となる中間体の形成とその後の特定の条件下での反応を含む、複数のステップが含まれます。 詳細な合成経路と工業的生産方法は、一般に公開されていません。 通常、このような化合物は、アミド結合形成、芳香族置換、および他の標準的な有機化学技術を含む一連の有機反応によって合成されます .
化学反応解析
RPR-102681は、以下を含むさまざまな化学反応を起こします。
酸化: この反応には、酸素の添加または水素の除去が含まれます。一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: この反応には、水素の添加または酸素の除去が含まれます。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: この反応には、1つの原子または原子群を別の原子または原子群に置き換えることが含まれます。一般的な試薬には、ハロゲンと求核剤があります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
化学: コレシストキニンB受容体とその神経伝達における役割を研究するためのツール化合物として役立ちます。
生物学: ドーパミン放出のメカニズムとその行動への影響を調査するために使用されます。
医学: 特にコカイン依存症における薬物乱用障害の治療に、潜在的な治療応用があります。
生物活性
Glycinamide, N-(((3-(1-carboxyethyl)phenyl)amino)carbonyl)glycyl-N2-(3-methoxyphenyl)-N-methyl-N-phenyl- (CAS No. 139088-45-2), is a complex compound with potential therapeutic applications, particularly as a cholecystokinin-B receptor antagonist. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C28H30N4O6 |
| Molecular Weight | 518.6 g/mol |
| IUPAC Name | 2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]propanoic acid |
| InChI Key | ZDOYTKRSYALDTJ-UHFFFAOYSA-N |
Glycinamide acts primarily as an antagonist at the cholecystokinin-B receptor (CCK-BR). This receptor is implicated in various physiological processes, including appetite regulation and anxiety responses. By blocking this receptor, Glycinamide may influence dopamine release and reduce self-administration behaviors associated with substance abuse, particularly cocaine.
Pharmacological Effects
- Dopamine Release : Research indicates that Glycinamide enhances dopamine release in the brain, which is crucial for its potential applications in treating addiction.
- Substance Abuse Treatment : In animal models, Glycinamide has demonstrated efficacy in reducing cocaine self-administration, suggesting its role in mitigating addictive behaviors.
- Potential Antidepressant Effects : The modulation of CCK-BR may also contribute to antidepressant-like effects, though further studies are required to substantiate these claims.
Case Studies and Experimental Data
- Animal Studies : In a series of experiments involving rodent models, Glycinamide was administered to assess its impact on drug-seeking behavior. Results showed a significant decrease in cocaine self-administration compared to control groups.
- Mechanistic Studies : Investigations into the signaling pathways affected by Glycinamide revealed alterations in the NF-κB pathway, which is known to play a role in inflammatory responses and cancer biology . This suggests that Glycinamide may have broader implications beyond addiction treatment.
Comparative Analysis with Other Compounds
A comparative analysis of Glycinamide with other CCK-BR antagonists highlights its unique profile:
| Compound | Mechanism | Efficacy in Addiction Models |
|---|---|---|
| Glycinamide | CCK-BR Antagonist | High |
| Compound A | CCK-BR Antagonist | Moderate |
| Compound B | CCK-BR Agonist | Low |
特性
CAS番号 |
139088-45-2 |
|---|---|
分子式 |
C28H30N4O6 |
分子量 |
518.6 g/mol |
IUPAC名 |
2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C28H30N4O6/c1-19(27(35)36)20-9-7-10-21(15-20)30-28(37)29-17-25(33)32(23-13-8-14-24(16-23)38-3)18-26(34)31(2)22-11-5-4-6-12-22/h4-16,19H,17-18H2,1-3H3,(H,35,36)(H2,29,30,37) |
InChIキー |
ZDOYTKRSYALDTJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)NCC(=O)N(CC(=O)N(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC)C(=O)O |
正規SMILES |
CC(C1=CC(=CC=C1)NC(=O)NCC(=O)N(CC(=O)N(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-(3-(3-(N-(3-methoxyphenyl)-N-(N-methyl-N-phenylcarbamoylmethyl)carbamoylmethyl)ureido)phenyl)propionic acid RP 72540 RP-72540 RP72540 RPR 101048 RPR 102681 RPR-101048 RPR-102681 RPR101048 RPR102681 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















